molecular formula C8H8N2O B060734 7-Aminoisoindolin-1-one CAS No. 169044-98-8

7-Aminoisoindolin-1-one

Cat. No.: B060734
CAS No.: 169044-98-8
M. Wt: 148.16 g/mol
InChI Key: ZPJBSWJZELXZKA-UHFFFAOYSA-N
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Description

7-Aminoisoindolin-1-one is a heterocyclic compound with the molecular formula C8H8N2O. It is a derivative of isoindolinone, characterized by the presence of an amino group at the 7th position. This compound has garnered significant interest due to its potential therapeutic properties, particularly in the field of medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 7-Aminoisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is a part of the CDK-activating kinase (CAK) complex, which is vital for cell cycle progression and transcription initiation.

Mode of Action

This compound interacts with CDK7 through hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle progression and transcription initiation.

Biochemical Pathways

The inhibition of CDK7 by this compound affects the cell cycle regulation and transcription initiation pathways . The downstream effects include the disruption of cell cycle progression, leading to cell cycle arrest, and the inhibition of transcription initiation, which can affect gene expression.

Result of Action

The molecular effect of this compound’s action is the inhibition of CDK7 activity , leading to disrupted cell cycle progression and transcription initiation . On a cellular level, this can lead to cell cycle arrest and altered gene expression, which can potentially inhibit the growth of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminoisoindolin-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanobenzaldehyde with 2-nitroaniline derivatives. This reaction proceeds through an addition reaction followed by intramolecular cyclization to form the isoindolinone core . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Aminoisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted isoindolinones .

Scientific Research Applications

7-Aminoisoindolin-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Aminoisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group enhances its reactivity and potential for forming hydrogen bonds, making it a versatile scaffold for drug development .

Properties

IUPAC Name

7-amino-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBSWJZELXZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585552
Record name 7-Amino-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169044-98-8
Record name 7-Amino-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a similar manner to Step 1 of Example 152, 7-amino-4-bromoisoindolinone (100 mg, 0.440 mmol) was dissolved in dimethoxyethane (5 mL), and the solution was treated with trimethylboroxine (0.184 mL, 1.76 mmol), [bis(diphenylphosphino)ferrocene]dichloropalladium (28.7 mg, 0.0352 mmol), potassium carbonate (304 mg, 2.20 mmol) and water (0.158 mL), followed by purification by preparative thin-layer chromatography (chloroform/acetonitrile=4/1) to obtain a mixture of 7-amino-4-methylisoindolinone and 7-aminoisoindolinone (62.9 mg, ratio 10/1, yield 89%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.184 mL
Type
reactant
Reaction Step Two
[Compound]
Name
[bis(diphenylphosphino)ferrocene]dichloropalladium
Quantity
28.7 mg
Type
reactant
Reaction Step Two
Quantity
304 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.158 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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